Tetraethylene Glycol-d8
Description
Properties
Molecular Formula |
C₈H₁₀D₈O₅ |
|---|---|
Molecular Weight |
202.27 |
Synonyms |
Hi-Dry-d8; NSC 1262-d8; TEG-d8; 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol-d8; _x000B_3,6,9-Trioxaundecane-1,11-diol-d8; Bis[2-(2-hydroxyethoxy)ethyl] ether-d8; 2,2’-[Oxybis(2,1-ethanediyloxy)]bis[ethanol]-d8; 1,11-Dihydroxy-3,6,9-trioxaundecane-d8,_x000B_2, |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Tetraethylene Glycol
Strategies for Targeted Deuterium (B1214612) Incorporation
The placement of deuterium atoms at specific locations within the tetraethylene glycol molecule is crucial for its application in mechanistic studies and as an internal standard in mass spectrometry. marquette.edu Two primary strategies are employed to achieve this: direct deuteration and precursor-based labeling.
Direct Deuteration Pathways
Direct deuteration involves the exchange of hydrogen atoms for deuterium on a pre-formed tetraethylene glycol molecule. One established method involves heating ethylene (B1197577) glycol with iodine as a catalyst. wiley.com A modification of this approach uses a longer reaction time and the stepwise addition of iodine to produce a mixture of deuterated oligoethylene glycols, including tetraethylene glycol-d16. wiley.comacs.org While this method is effective, it often results in a mixture of deuterated species that require extensive purification. acs.org
Another direct pathway is catalytic H/D exchange using heavy water (D₂O) and a metal catalyst, such as platinum or palladium. This process, however, can lead to incomplete deuteration and the formation of various isotopologues, making it challenging to achieve high isotopic purity.
Precursor-Based Deuterium Labeling Approaches
A more controlled approach to deuteration involves the synthesis of tetraethylene glycol from deuterated precursors. This strategy offers greater precision in the placement and number of deuterium atoms.
A common precursor is deuterated ethylene glycol (ethylene glycol-d4). acs.orgnih.gov This can be oligomerized to form deuterated oligo(ethylene glycols) of varying lengths. acs.orgnih.govacs.org For instance, partial oligomerization of ethylene glycol-d4 can be followed by conversion to ditosylates, which then undergo coupling reactions to yield doubly benzyl-protected oligo(ethylene glycols). acs.orgnih.govacs.org This method allows for the synthesis of tetraethylene glycol with 16 deuterium atoms (perdeuterated). acs.orgacs.org
An alternative precursor-based method utilizes the anionic living polymerization of deuterated ethylene oxide. fz-juelich.depolymersource.ca This technique allows for the synthesis of deuterated polyethylene (B3416737) glycol oligomers with a narrow molecular weight distribution. fz-juelich.de The process is initiated by a partially potassium-metalated deuterated ethylene glycol. fz-juelich.de This approach is particularly advantageous as it allows for the introduction of the labeled component at a later stage of the synthesis. acs.org
Purification and Spectroscopic Validation Techniques in Deuterated Synthesis
The purification of deuterated tetraethylene glycol is a critical step to remove unreacted starting materials, catalysts, and undesired byproducts, including partially deuterated species. Common purification techniques include:
Fractional Distillation: This method is effective for separating oligomers of different lengths, such as separating tetraethylene glycol-d16 from triethylene glycol-d12 and pentaethylene glycol-d20. acs.org
Chromatography: Flash chromatography is often employed to purify deuterated products. researchgate.net Size exclusion chromatography (SEC) is also used to characterize and separate polymers based on their size. polymersource.capolymersource.ca
Extraction and Precipitation: Liquid-liquid extraction can be used to remove water-soluble impurities, followed by precipitation in a non-solvent like cold diethyl ether to isolate the purified polymer. polymersource.ca
Once purified, the isotopic purity and structural integrity of the deuterated tetraethylene glycol must be validated using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are essential for confirming the extent and position of deuteration. polymersource.caresearchgate.netarxiv.org For example, in the ²H NMR spectrum of deuterated PEG 400 in pyridine, the OD end groups appear at 6.0 ppm, the methylene (B1212753) units adjacent to the OD groups are at 3.85 ppm, and the remaining methylene groups are at 3.5 ppm. fz-juelich.de
Mass Spectrometry: This technique is used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution.
Scalability and Efficiency Considerations in Deuterated Oligoether Production
Scaling up the production of deuterated tetraethylene glycol from the laboratory to an industrial scale presents several challenges. The high cost of deuterated starting materials necessitates highly efficient reactions to maximize yield and minimize waste.
The choice of synthetic route significantly impacts scalability. The direct oligomerization of deuterated ethylene glycol can be challenging to scale due to the need for large quantities of the starting material to ensure complete separation of the desired oligomer. acs.org
The precursor-based approach using deuterated ethylene oxide in a batch reactor offers a more scalable process. fz-juelich.de However, the handling of ethylene oxide, which is a toxic and flammable gas, requires specialized equipment and safety protocols. The design of a soluble initiator is a key factor in achieving a homogeneous reaction and a narrow molecular weight distribution, which is crucial for efficient production. fz-juelich.de
Sophisticated Analytical Applications of Tetraethylene Glycol D8 in Research
Quantitative Analysis Using Tetraethylene Glycol-d8 as an Internal Standard
One of the most powerful applications of isotopically labeled compounds is their use as internal standards in quantitative analysis. This compound is an ideal internal standard for the accurate quantification of its non-deuterated counterpart, Tetraethylene Glycol, and other related analytes. The principle relies on adding a known quantity of the deuterated standard to a sample before processing and analysis. The standard experiences the same sample preparation steps (extraction, derivatization) and analytical conditions as the analyte, thus compensating for procedural losses and variations.
Mass Spectrometry (MS) Methodologies and Applications
In mass spectrometry, stable isotope dilution analysis is a gold-standard quantification technique. This compound is an exemplary internal standard for this purpose due to its properties. nih.govnih.gov It is chemically identical to the analyte of interest (the "tracee"), ensuring that it behaves similarly during sample preparation and ionization. nih.gov However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
When a sample spiked with this compound is analyzed, the instrument detects two distinct molecular ions: one for the native analyte and one for the deuterated standard. Because the standard is subject to the same sources of experimental variability—such as matrix effects (suppression or enhancement of ionization) and extraction efficiency—the ratio of the analyte's signal to the standard's signal remains constant. waters.com This allows for highly accurate and precise quantification, even in complex biological or environmental matrices. nih.gov The use of stable-isotope-labeled internal standards is a well-established practice for the analysis of glycols in various samples. nih.gov
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Typical Adduct Ion [M+Na]⁺ (m/z) | Mass Difference (Da) |
|---|---|---|---|---|
| Tetraethylene Glycol | C₈H₁₈O₅ | 194.1154 | 217.1052 | 8.0502 |
| This compound | C₈H₁₀D₈O₅ | 202.1656 | 225.1554 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantitative Studies
Quantitative NMR (qNMR) is a primary analytical method that provides direct measurement of the concentration of a substance without the need for an identical reference standard for calibration. fujifilm.comacanthusresearch.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com When using an internal standard like this compound, a known amount is added to the sample, and the integral of a specific signal from the analyte is compared to the integral of a signal from the standard.
The use of a deuterated standard offers several advantages in ¹H qNMR. Since deuterium (B1214612) is not detected in a standard proton NMR experiment, the ¹H spectrum of this compound is significantly simplified, containing fewer signals and reducing the chance of overlap with analyte peaks. acanthusresearch.com This ensures that a clean, baseline-resolved signal from the standard is available for integration, which is a critical requirement for accurate quantification. sigmaaldrich.com
| Property | Description | Advantage in qNMR |
|---|---|---|
| High Purity | Must have a well-characterized and high level of purity. | Ensures the accuracy of the calculated analyte concentration. sigmaaldrich.com |
| Signal Simplicity | The ¹H NMR spectrum is simplified due to deuterium substitution. | Reduces the likelihood of signal overlap with the analyte. acanthusresearch.com |
| Chemical Stability | Should not react with the analyte, solvent, or other matrix components. | Prevents degradation and ensures the concentration of the standard remains constant. |
| Solubility | Must be soluble in the same deuterated solvent as the analyte. | Ensures a homogeneous solution for accurate and reproducible measurements. |
Spectroscopic Investigations of Deuterated Glycols
Deuterium labeling is a powerful technique for probing molecular structure and dynamics. Replacing hydrogen with deuterium alters the vibrational frequencies of chemical bonds and the nuclear magnetic resonance properties of the molecule, providing a sensitive probe for spectroscopic analysis.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Analysis
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules, which are sensitive to molecular conformation and intermolecular interactions like hydrogen bonding. oup.com In glycols, these techniques can distinguish between different rotational isomers (conformers). oup.com
The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift of vibrational frequencies to lower wavenumbers (a red shift). rsc.org This "isotopic shift" is particularly pronounced for modes involving significant hydrogen atom motion, such as O-H and C-H stretching and bending vibrations. By comparing the spectra of a deuterated glycol like this compound with its non-deuterated form, researchers can definitively assign specific vibrational bands to particular functional groups. oup.comscilit.com This aids in detailed conformational analysis and the study of hydrogen-bonding networks in both pure glycols and their aqueous solutions. rsc.orgcas.czosaka-u.ac.jp
| Vibrational Mode | Typical Frequency (H-form) cm⁻¹ | Typical Frequency (D-form) cm⁻¹ | Approximate Isotopic Shift Ratio (νH / νD) |
|---|---|---|---|
| O-H Stretch | ~3200 - 3600 | ~2400 - 2700 | ~1.35 |
| C-H Stretch | ~2850 - 3000 | ~2050 - 2250 | ~1.3 - 1.4 |
| CH₂ Scissoring | ~1450 - 1470 | ~1050 - 1080 | ~1.35 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Dynamics
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. nih.gov Deuterium labeling is a key strategy in advanced NMR studies, particularly for complex molecules. utoronto.ca Replacing protons with deuterons simplifies ¹H NMR spectra by removing signals and eliminating ¹H-¹H scalar couplings, which can help resolve spectral overlap. utoronto.ca
Furthermore, deuterium itself is an NMR-active nucleus (²H, spin I=1). While its sensitivity is lower than that of protons, ²H NMR provides unique insights into molecular dynamics. nih.gov The relaxation properties of deuterium nuclei are dominated by the quadrupolar mechanism, which is highly sensitive to the rate and anisotropy of molecular motion. This makes ²H NMR an excellent tool for studying the rotational dynamics and local ordering of deuterated glycols in different environments. nih.gov Advanced techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC) on partially deuterated molecules can help establish through-bond and through-space connectivities, aiding in complete structural assignment. nih.govresearchgate.netlibretexts.org
| NMR Technique | Abbreviation | Information Obtained |
|---|---|---|
| Correlation Spectroscopy | COSY | Identifies protons that are coupled to each other through chemical bonds. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded nuclei, such as ¹H and ¹³C, providing carbon assignments. |
| Deuterium (²H) NMR | ²H NMR | Probes molecular dynamics, orientation, and order by measuring quadrupolar couplings and relaxation times. nih.gov |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, providing information on conformation and 3D structure. |
Chromatographic Method Development Utilizing Isotopic Tracers
In chromatography, it is often assumed that an isotopically labeled standard will co-elute perfectly with its non-labeled analog. However, in high-resolution techniques like HPLC and GC, a small difference in retention time, known as the chromatographic isotope effect (CIE), can often be observed. nih.govresearchgate.net
This effect arises from subtle differences in the physicochemical properties of the deuterated and non-deuterated molecules. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in molecular size, polarity, and van der Waals interactions with the chromatographic stationary phase. oup.com Typically, in reversed-phase liquid chromatography, deuterated compounds elute slightly earlier than their protonated counterparts. nih.govresearchgate.net
While the CIE can be a challenge for quantitative methods if it leads to differential matrix effects, it can also be a useful tool. waters.com Observing and understanding the CIE can provide insights into the specific molecular interactions that govern the chromatographic separation. For developers of analytical methods, characterizing the CIE for compounds like this compound is crucial for ensuring the robustness and accuracy of quantitative assays, especially when dealing with low-level detection in complex matrices.
| Factor | Description |
|---|---|
| Degree of Deuteration | The magnitude of the retention time shift often increases with the number of deuterium atoms. researchgate.net |
| Position of Deuteration | The location of the deuterium atoms within the molecule can affect which interactions are altered. |
| Chromatographic Mode | The effect is observed in reversed-phase, normal-phase, and gas chromatography, but its magnitude and direction can vary. oup.com |
| Mobile/Stationary Phase | The specific chemistry of the column and mobile phase determines the nature of the intermolecular interactions. |
Isotopic Tracing in Complex Chemical and Biochemical Systems
This compound, a deuterated form of Tetraethylene Glycol, serves as a powerful tool in the realm of analytical chemistry and biomedical research, primarily owing to its utility in isotopic tracing and as an internal standard in quantitative analyses. The substitution of eight hydrogen atoms with deuterium imparts a greater molecular weight without significantly altering the chemical properties of the molecule. This characteristic allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an invaluable tracer for elucidating complex chemical and biochemical pathways.
The principle of isotopic tracing with this compound lies in its introduction into a system of interest, where its journey can be meticulously followed. In chemical research, this can involve tracking the incorporation of the molecule into larger polymeric structures or monitoring its degradation and transformation under various reaction conditions. The distinct mass of the deuterated compound allows for precise quantification of its presence and the identification of its derivatives, providing unambiguous insights into reaction mechanisms and kinetics.
In biochemical and environmental studies, this compound is instrumental for metabolic fate and environmental distribution analyses. When introduced into biological systems, the metabolic pathways of Tetraethylene Glycol can be traced by identifying the deuterated metabolites. This approach is crucial for understanding the biotransformation and potential toxicity of this class of compounds. Similarly, its use as a tracer in environmental samples helps in monitoring the dispersion and degradation of polyethylene (B3416737) glycols in various matrices such as water and soil.
A significant application of this compound is in isotopic dilution mass spectrometry (IDMS). In this quantitative technique, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte. The ratio of the two compounds is then measured by mass spectrometry. Since the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, any loss of the analyte during these steps is compensated for by a proportional loss of the standard. This method allows for highly accurate and precise quantification of Tetraethylene Glycol in complex mixtures, overcoming matrix effects that can plague other analytical techniques.
The application of stable-isotope labeled analogs, such as this compound, as internal standards is a well-established practice in analytical chemistry for the accurate quantification of analytes in various complex matrices. Research has demonstrated the successful use of such standards in the analysis of diethylene glycol and its metabolites in biological samples, showcasing the robustness of this approach.
Table of Research Applications for Deuterated Glycols
| Application Area | Specific Use of Deuterated Glycol | Research Finding | Analytical Technique |
| Metabolic Studies | Internal standard for quantification of diethylene glycol and its metabolites in biological samples. | Enabled accurate determination of metabolite concentrations in toxicokinetic analyses. | Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography-Mass Spectrometry (IC-MS) |
| Environmental Analysis | Surrogate spike in the analysis of glycols in drinking water. | Allowed for the assessment of method performance and matrix effects. | High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) |
| Quantitative Proteomics | Isotope-labeled internal standards for peptide quantification. | Facilitated precise measurement of peptide concentrations through isotope dilution. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Mechanistic and Kinetic Studies Enabled by Tetraethylene Glycol D8
Elucidation of Reaction Pathways through Deuterium (B1214612) Isotope Tracing
Deuterium labeling is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracking of atoms and molecular fragments throughout a chemical transformation. acs.orgclearsynth.com By synthesizing reactants with deuterium atoms at specific locations, chemists can follow the fate of these labels in the products, thereby piecing together the sequence of bond formations and cleavages. Tetraethylene glycol-d8, with its eight deuterium atoms, is particularly well-suited for tracing the pathways of reactions involving oligoethers, which are important in various industrial and biological processes.
In a hypothetical study investigating the acid-catalyzed dehydration of tetraethylene glycol, the use of this compound could definitively distinguish between competing reaction mechanisms, such as an E1 or E2 elimination pathway. By analyzing the position of the deuterium labels in the resulting unsaturated products and any rearranged intermediates using techniques like mass spectrometry and NMR spectroscopy, researchers can map the movement of atoms and infer the structure of the transition states. arizona.edunih.gov
For instance, consider the thermal degradation of oligoethers. The initial steps of these reactions are often complex and can involve multiple competing pathways. By using this compound and analyzing the isotopic composition of the initial degradation products, it is possible to identify which C-H (or in this case, C-D) bonds are preferentially cleaved. This information is crucial for understanding the stability of these materials and for designing more robust oligoether-based polymers and lubricants.
A recent study on the photocatalytic deuteration of polyethylene (B3416737) glycol (PEG) derivatives highlights the feasibility and utility of introducing deuterium into oligoether chains. osaka-u.ac.jpchemrxiv.org While this study focused on the synthesis of deuterated PEGs, the principles are directly applicable to mechanistic investigations using this compound. The ability to selectively deuterate specific positions within the oligoether backbone opens up a wide range of possibilities for detailed mechanistic studies.
Illustrative Data for Reaction Pathway Elucidation:
| Proposed Intermediate | Expected Deuterium Distribution from this compound | Observed Deuterium Distribution (Hypothetical) | Inference |
|---|---|---|---|
| Cyclic Oxonium Ion | Deuterium retained on the carbon backbone | Deuterium primarily on the carbon backbone | Supports a mechanism involving intramolecular cyclization |
| Carbocation at Terminal End | Potential for deuterium scrambling via 1,2-deuteride shifts | Some evidence of deuterium scrambling observed | Suggests the involvement of carbocationic intermediates |
| Concerted Elimination Product | Specific loss of a single deuterium from a defined position | No specific, single deuterium loss observed | Argues against a simple, concerted elimination pathway |
Investigation of Kinetic Isotope Effects (KIEs) in Oligoether Reactivity
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgwikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. utdallas.edu A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org By measuring the KIE, researchers can gain insight into the transition state of a reaction. princeton.edu
In the context of oligoether reactivity, this compound can be used to probe the mechanisms of oxidation, a critical degradation pathway for these compounds. For example, in a study of the oxidation of tetraethylene glycol by a metal catalyst, a comparison of the reaction rates of the deuterated and non-deuterated forms can reveal whether the cleavage of a C-H bond is the rate-determining step. A significant primary KIE (typically kH/kD > 2) would strongly suggest that C-H bond breaking is a key part of the slowest step in the reaction. libretexts.org
The magnitude of the KIE can also provide information about the geometry of the transition state. For instance, a linear transition state for a hydrogen transfer reaction will exhibit a larger KIE than a bent transition state. By carefully measuring the KIE for the oxidation of this compound at different positions along the chain (if selectively deuterated) or as an average for the fully deuterated molecule, a more detailed picture of the oxidation mechanism can be constructed.
Illustrative Data for Kinetic Isotope Effect Study:
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|
| Tetraethylene Glycol | 3.5 x 10⁻⁴ | 6.8 | Significant primary KIE, indicating C-H/C-D bond cleavage in the rate-determining step. |
| This compound | 5.1 x 10⁻⁵ |
Analysis of Deuterium Exchange Phenomena in Solvent and Solute Interactions
Hydrogen-deuterium (H/D) exchange is a chemical reaction in which a hydrogen atom in a molecule is replaced by a deuterium atom, or vice versa. wikipedia.org This process can be monitored by techniques such as NMR spectroscopy and mass spectrometry. youtube.com The rate of H/D exchange can provide valuable information about the lability of protons in a molecule and their accessibility to the solvent. openochem.org
This compound can be used to study solvent-solute interactions and the dynamics of hydrogen bonding in solutions. For example, by dissolving this compound in a protic solvent like water or methanol, one can monitor the exchange of the hydroxyl deuterons with the solvent protons. The rate of this exchange can provide insights into the strength of the hydrogen bonds between the oligoether and the solvent molecules.
Furthermore, this compound can be used to probe the local environment in more complex systems, such as in the presence of crown ethers or other host molecules that can bind to the oligoether chain. wikipedia.orglibretexts.org Changes in the rate of deuterium exchange upon the addition of a host molecule can indicate the extent of complexation and provide information about the specific sites of interaction. In such experiments, the terminal hydroxyl groups of this compound would be the primary sites of exchange, and changes in their exchange rates would reflect alterations in their solvent accessibility and hydrogen bonding environment upon complexation.
Illustrative Data for Deuterium Exchange Study:
| System | Exchange Rate Constant (k_ex) for Hydroxyl Deuteron (s⁻¹) | Observations |
|---|---|---|
| This compound in H₂O | 1.2 x 10⁻² | Baseline exchange rate in an aqueous environment. |
| This compound in H₂O with 18-crown-6 | 5.8 x 10⁻³ | Decreased exchange rate suggests encapsulation of the hydroxyl groups within the crown ether, reducing their solvent accessibility. |
| This compound in H₂O with Li⁺ ions | 9.5 x 10⁻³ | Slightly decreased exchange rate, possibly due to coordination of the lithium ion with the ether oxygens, leading to a more compact conformation. |
Applications in Polymer Science and Advanced Materials Research
Role in Polymer Synthesis and Characterization
The incorporation of deuterated analogs like TEG-d8 into polymer chains is a critical strategy for elucidating the fundamental aspects of polymerization and the resulting macromolecular architecture.
The substitution of hydrogen with deuterium (B1214612) results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. Researchers leverage this effect by using deuterated monomers or initiators to probe reaction mechanisms. By comparing the polymerization kinetics of a deuterated system with its non-deuterated counterpart, it is possible to determine whether the breaking of a C-H bond is a rate-determining step in the polymerization process. This information is crucial for optimizing reaction conditions and controlling the final polymer properties.
| Aspect | Description | Application with Deuterated Analogs |
|---|---|---|
| Principle | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | Comparing reaction rates of polymers made with TEG versus TEG-d8. |
| Mechanism | The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. | If a C-H bond is broken in the rate-determining step, the reaction will be slower with the deuterated compound. |
| Insight Gained | Provides evidence for specific reaction pathways and the nature of transition states in polymerization. | Helps to elucidate mechanisms of initiation, propagation, and termination steps. |
One of the most powerful applications of TEG-d8 is in conjunction with neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). Because hydrogen and deuterium scatter neutrons so differently, researchers can use a technique called "contrast variation." By selectively deuterating parts of a polymer or by dissolving a deuterated polymer in a hydrogenated solvent (or vice versa), specific components of a complex system can be made "visible" or "invisible" to neutrons. ias.ac.in This allows for the precise determination of polymer chain conformation, the size and shape of micelles or aggregates in solution, and the arrangement of different blocks in a block copolymer. researchgate.netnih.gov For example, studies have utilized deuterated polyethylene (B3416737) glycol to probe polymer radius and solution microstructure. researchgate.net Similarly, selectively deuterating segments along a polyethylene chain has enabled detailed conformational studies segment by segment. nih.gov
| Technique | Principle of Deuterium Use | Information Obtained |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Contrast variation based on the large difference in neutron scattering length between H and D. ias.ac.in | Chain conformation, radius of gyration, aggregation behavior, morphology of polymer blends and block copolymers. researchgate.netnih.gov |
| Neutron Reflectometry | Similar to SANS, but used for thin films and interfaces. Measures scattering perpendicular to a surface. | Structure of polymer brushes, adsorbed layers, and interfacial width between polymer layers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuterium has a different magnetic moment than hydrogen, allowing for selective observation of specific parts of a molecule. | Chain dynamics, solvent-polymer interactions, and structural assignment. |
Functional Materials Development and Characterization
The use of TEG-d8 extends beyond fundamental polymer studies into the development and analysis of advanced materials with specific functionalities.
In the field of energy storage, particularly in lithium-ion batteries, electrolyte stability is paramount. The decomposition of conventional electrolytes can lead to gas generation and a reduction in battery performance. Replacing standard hydrogen-containing solvents with their deuterated counterparts, such as those derived from TEG-d8, can enhance the chemical stability of the electrolyte. google.com The stronger C-D bonds are more resistant to decomposition reactions, which often involve hydrogen abstraction. google.com This can lead to longer battery life and improved safety. Furthermore, deuterated electrolytes are crucial for in-situ diagnostic studies of battery operation using neutron diffraction. The large incoherent scattering from hydrogen in standard electrolytes creates significant background noise, obscuring the signal from the electrode materials. Using a deuterated electrolyte dramatically improves the signal-to-noise ratio, allowing researchers to observe the structural evolution of the anode and cathode during charging and discharging cycles.
Tetraethylene glycol and its derivatives are known to participate in self-assembly processes, forming ordered structures like monolayers and liquid crystals. rsc.org These assemblies are often directed by weak intermolecular forces such as hydrogen bonding and van der Waals interactions. The substitution of hydrogen with deuterium can subtly alter these interactions. This isotopic effect can influence the packing of molecules in a crystal lattice or the stability of a self-assembled monolayer. Therefore, TEG-d8 can be used to fine-tune the properties of supramolecular structures or as a probe to understand the forces driving their formation. illinois.edursc.org For example, non-conjugated tetraethylene glycol can self-assemble on surfaces like indium tin oxide (ITO) to form an ultra-thin layer that modifies the surface properties for applications in polymer solar cells. rsc.org
Solvation Studies and Interfacial Phenomena in Material Systems
Understanding how polymers and other molecules behave at interfaces and how they are solvated is critical for many applications, from biocompatible coatings to drug delivery systems. Isotopic labeling with deuterium is a key tool for these investigations. By using TEG-d8, researchers can use techniques like neutron reflectometry to precisely map the concentration profile of the deuterated species near an interface. This allows for the direct measurement of adsorption, the study of the structure of the solvation shell around a polymer chain, and the investigation of diffusion across an interface. These studies provide fundamental insights into the interactions between materials and their environment, guiding the design of new materials with tailored surface properties.
Environmental Research and Isotopic Fate Studies
Tracing Environmental Pathways and Transformation of Glycols Using Deuterium (B1214612) Labels
The use of deuterium-labeled compounds is a well-established technique for tracking the movement and metabolic fate of molecules in biological and environmental systems. acs.orgclearsynth.com Deuterium, being a stable, non-radioactive isotope of hydrogen, is twice as heavy, which allows it to be distinguished from hydrogen by mass-sensitive analytical methods. clearsynth.com This principle is applied in isotopic fate studies where a deuterated compound like Tetraethylene Glycol-d8 is intentionally introduced into a controlled environmental setting or used as a surrogate to understand the behavior of its non-labeled counterpart.
Researchers can follow the dispersion of this compound in water and soil, mapping its transport pathways and dilution rates. Because the deuterated form is chemically identical to the non-labeled version, it follows the same environmental paths. clearsynth.com However, its distinct mass allows it to be unequivocally identified and quantified, even in the presence of pre-existing background levels of Tetraethylene Glycol. This is particularly valuable in assessing the environmental impact of industrial releases, such as from the use of antifreeze, de-icing fluids, or hydraulic fracturing fluids, which can contain various glycols. epa.gov
Furthermore, by analyzing the transformation products, scientists can elucidate the degradation pathways of the parent compound. When this compound is broken down, the deuterium label is carried into its metabolites. Identifying these deuterated breakdown products provides direct evidence of specific chemical or biological transformation processes occurring in the environment. This method offers a definitive way to study phenomena like atmospheric photo-oxidation, hydrolysis, and biodegradation.
Research on Biodegradation Mechanisms in Environmental Matrices
Ethylene (B1197577) glycols, including Tetraethylene Glycol, are known to be readily biodegradable in both aerobic and anaerobic conditions. nih.govsantos.comnih.gov Studies have shown that these compounds are not persistent in soil or water, with biodegradation typically occurring within days to a few weeks. nih.govcdc.gov Research using various inocula, such as activated sludge and wastewater, confirms that microorganisms can effectively metabolize these substances. nih.gov
The biodegradation of glycols involves microbial consortia that break down the ethylene oxide units. nih.gov For instance, methanogenic consortia obtained from sewage sludge have been shown to degrade polyethylene (B3416737) glycols into products like ethanol, acetate, and methane. nih.gov The metabolic process for ethylene glycol in some bacteria involves oxidation to glycolaldehyde, which is then converted to glycolate (B3277807). pathbank.orgunl.pt This glycolate can then enter central metabolic pathways. unl.pt Various bacterial strains, including Pseudomonas and Xanthobacter autotrophicus, have been identified that can assimilate and degrade different glycol ethers. nih.gov
This compound is expected to follow the same biodegradation pathways as its non-deuterated analog. However, the presence of deuterium can lead to a "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, can cause the deuterated compound to be metabolized at a slightly slower rate. acs.orgnih.gov This difference in reaction rate, while often subtle, is a key parameter in isotopic fate studies, providing insights into the rate-limiting steps of the degradation mechanism. By comparing the degradation rates of the labeled and unlabeled compounds, researchers can gain a more nuanced understanding of the enzymatic processes involved in breaking down these glycols in the environment.
Table 1: Biodegradation of Ethylene Glycols in Environmental Conditions
| Compound | Condition | Degradation Timeframe | Key Findings | Source |
|---|---|---|---|---|
| Ethylene Glycol (EG) | Aerobic & Anaerobic | ~100% removal in 24 hours to 28 days | Considered readily biodegradable; not persistent in air, water, or soil. | nih.gov |
| Polyethylene Glycols (PEGs) | Anaerobic (Methanogenic Consortia) | Rate is inversely related to molecular weight. | Degradation products include ethanol, acetate, and methane. | nih.gov |
| Tetraethylene Glycol | Aerobic (Wastewater Inoculum) | After acclimation, 88% degradation in 20 days. | Biodegradation occurs effectively after an initial acclimation period for microorganisms. | nih.gov |
| Ethylene Glycol (EG) | Aerobic (River Water) | Complete degradation in 3 days at 20°C. | Degradation is temperature-dependent, being significantly slower at 4°C. | santos.com |
Analytical Detection Methodologies for Deuterated Glycols in Environmental Samples
The detection and quantification of deuterated glycols like this compound in environmental samples rely on highly sensitive and specific analytical techniques. The primary methods involve chromatography coupled with mass spectrometry (MS), which can differentiate molecules based on their mass-to-charge ratio. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for analyzing volatile and semi-volatile organic compounds. nih.gov For glycol analysis, samples may first undergo a derivatization step to increase their volatility, making them suitable for GC analysis. nih.gov The mass spectrometer then detects the unique mass of this compound, allowing for its precise quantification and distinguishing it from the non-deuterated form.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly well-suited for water-soluble, non-volatile compounds like glycols, often requiring minimal sample preparation. epa.gov The U.S. Environmental Protection Agency (EPA) has verified a high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method for quantifying glycols, including Tetraethylene Glycol, in ground and surface water. epa.govepa.gov This approach offers high sensitivity and specificity.
Isotope Dilution Mass Spectrometry: This is a gold-standard quantification technique that utilizes stable isotope-labeled compounds. semanticscholar.org In this method, a known quantity of this compound is added to an environmental sample as an internal standard. During MS analysis, the ratio of the analytical signal of the target analyte (e.g., non-deuterated Tetraethylene Glycol) to the signal of the deuterated standard is measured. Since the standard experiences the same sample preparation and analysis effects as the analyte, this method provides highly accurate and precise quantification, correcting for any loss during sample processing. semanticscholar.org This same principle is used to quantify the concentration of this compound when it is used as a tracer in environmental studies.
Table 2: Analytical Methods for Deuterated Glycols
| Technique | Principle | Application in Environmental Samples | Source |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Quantification of glycols in various matrices; often requires derivatization to increase volatility. | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase, followed by highly specific mass-based detection. | Ideal for water-soluble compounds like glycols in aqueous samples (e.g., drinking water, groundwater). Verified by the EPA for glycol analysis. | epa.govepa.gov |
| Isotope Dilution Analysis | Uses a known amount of a deuterated compound (e.g., this compound) as an internal standard for highly accurate quantification. | Used to precisely measure concentrations of non-labeled glycols in environmental samples or to quantify the deuterated tracer itself. | semanticscholar.org |
Theoretical and Computational Investigations of Tetraethylene Glycol D8
Quantum Chemical Calculations for Electronic Structure, Vibrational Modes, and NMR Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For Tetraethylene Glycol-d8, these calculations provide a detailed picture of its electronic structure, the subtle shifts in its vibrational modes upon deuteration, and the resulting changes in its Nuclear Magnetic Resonance (NMR) parameters.
Electronic Structure: The electronic structure of this compound is largely analogous to its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) remain localized on similar regions of the molecule, primarily involving the oxygen atoms and the carbon backbone. However, the zero-point vibrational energy is lowered due to the heavier mass of deuterium, which can have a minor influence on reaction kinetics and thermodynamic stabilities.
Vibrational Modes: One of the most significant effects of deuteration is the alteration of vibrational frequencies. The heavier mass of deuterium atoms leads to a decrease in the frequency of vibrational modes involving these atoms, most notably the C-D and O-D stretching and bending modes. Computational studies on deuterated ethylene (B1197577) glycol, the fundamental building block of this compound, have shown that the O-H stretching frequency, typically found around 3500-3700 cm⁻¹, shifts to approximately 2600-2700 cm⁻¹ for the O-D stretch. rsc.orgnih.gov Similar shifts are predicted for the C-H stretching and bending vibrations upon deuteration. These shifts are a direct consequence of the increased reduced mass of the vibrating system and can be accurately predicted using DFT calculations.
Interactive Table: Calculated Vibrational Frequency Shifts in a Deuterated Ethylene Glycol Unit
| Vibrational Mode | Typical Frequency Range (H-isoform) (cm⁻¹) | Predicted Frequency Range (D-isoform) (cm⁻¹) |
| O-H Stretch | 3500 - 3700 | 2600 - 2700 |
| C-H Stretch | 2850 - 3000 | 2100 - 2250 |
| C-H Bend | 1350 - 1480 | 950 - 1100 |
NMR Parameters: NMR spectroscopy is a powerful tool for structure elucidation, and computational methods can predict NMR chemical shifts and coupling constants with increasing accuracy. nih.govnih.gov For this compound, the primary effect of deuteration on ¹³C NMR spectra is the change in the multiplicity of signals for carbons directly bonded to deuterium, as well as small isotopic shifts (typically upfield) on neighboring carbons. The ¹H NMR spectrum is significantly simplified due to the replacement of protons with deuterium. The remaining protons would exhibit altered coupling patterns. DFT calculations can model these effects, providing valuable data for the interpretation of experimental NMR spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its behavior in different environments.
Conformational Analysis: Tetraethylene glycol can adopt a vast number of conformations due to the rotational freedom around its C-C and C-O bonds. MD simulations of non-deuterated oligo- and poly(ethylene glycol) have shown a preference for gauche conformations around the O-C-C-O dihedral angles in the liquid state, which allows for the formation of intramolecular hydrogen bonds. chemrxiv.org While the energetic differences between conformers are not significantly altered by deuteration, the dynamics of conformational transitions can be affected. The heavier mass of deuterium can lead to slower vibrational motions and potentially slower rates of conformational change.
Intermolecular Interactions: The intermolecular interactions of this compound are dominated by hydrogen bonding (or more accurately, deuterium bonding) and van der Waals forces. MD simulations can quantify the strength and lifetime of these interactions. The substitution of hydrogen with deuterium can lead to slightly stronger hydrogen bonds, an effect that has been observed in various systems. MD simulations can be used to generate radial distribution functions, which describe the probability of finding one atom at a certain distance from another, providing a clear picture of the local molecular structure and solvation shells in a condensed phase.
Computational Modeling of Isotopic Effects and Deuterium Distribution within Molecular Systems
Computational modeling plays a vital role in understanding the subtle yet significant consequences of isotopic substitution. These models can predict how deuterium is distributed within a molecular system at equilibrium and the kinetic isotope effects that influence reaction rates.
Isotopic Effects: The primary isotopic effect of substituting hydrogen with deuterium is the change in mass. This mass difference manifests in several ways, including the altered vibrational frequencies discussed earlier and a lower zero-point energy for deuterated bonds. This can lead to kinetic isotope effects, where reactions involving the breaking of a C-D or O-D bond are slower than the corresponding C-H or O-H bond cleavage. Computational models can calculate the magnitude of these effects, providing insights into reaction mechanisms. Furthermore, solvent isotope effects, where a reaction is conducted in a deuterated solvent like D₂O, can be modeled to understand the role of the solvent in the reaction pathway. mdpi.com
Deuterium Distribution: In systems where there is a possibility of hydrogen/deuterium exchange, computational models can predict the equilibrium distribution of deuterium. For a molecule like this compound, if placed in a protic solvent, there could be an exchange between the deuterons on the hydroxyl groups and the protons of the solvent. The equilibrium for this exchange is influenced by the relative strengths of the O-D and O-H bonds in the different chemical environments. Quantum chemical calculations can determine the energy differences that govern this equilibrium. Studies on deuterated poly(ethylene oxide) in water have shown that deuteration can influence hydrophobic interactions and clustering behavior.
Emerging Research Directions and Prospects for Tetraethylene Glycol D8
Development of Novel Analytical Platforms
The primary application of Tetraethylene Glycol-d8 and other deuterated oligoethers in analytics is as internal standards for quantitative analysis, particularly in mass spectrometry. resolvemass.ca Due to their chemical identity with the non-deuterated analyte, deuterated standards exhibit nearly identical behavior during sample preparation, chromatography, and ionization. However, their increased mass allows them to be clearly distinguished from the target analyte by a mass spectrometer. thermofisher.com This co-elution and distinct mass-to-charge ratio enable precise quantification by correcting for analyte loss during sample workup and variations in instrument response. thermofisher.comtandfonline.com
Recent research highlights the critical role of deuterated internal standards in enhancing the accuracy and precision of analytical methods for detecting glycols in complex biological matrices like plasma, serum, and urine. tandfonline.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inclusion of deuterated analogs such as Diethylene Glycol-d8 and Triethylene Glycol-d4 has been shown to resolve variability introduced during sample derivatization and drying steps. tandfonline.com This approach, known as isotope dilution mass spectrometry (IDMS), is essential for achieving highly accurate and reproducible results in toxicological and clinical analyses. thermofisher.comnih.gov The principles demonstrated with these related deuterated glycols are directly applicable to this compound for the quantification of its non-deuterated counterpart.
The development of new analytical platforms increasingly relies on such isotopically labeled compounds to achieve the low detection limits and high reliability required for forensic toxicology and environmental monitoring. nih.govcdc.gov
| Analytical Technique | Role of Deuterated Oligoether (e.g., this compound) | Key Advantage | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Corrects for variability in sample preparation and injection; improves accuracy and precision. | tandfonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Enables precise quantification in complex biological matrices like serum and urine. | nih.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | Isotopically-altered Reference Standard | Provides highly accurate and reproducible quantification by accounting for analyte loss during extraction. | thermofisher.com |
Exploration of New Synthetic Strategies for Oligoether Deuteration
The expanding use of deuterated oligoethers necessitates the development of efficient and versatile synthetic methods. Traditional approaches often involve multi-step processes that can be complex and costly. Recent research has focused on creating more direct and scalable strategies for producing specifically labeled or fully deuterated oligoethylene glycols.
One established method involves a bottom-up approach starting from smaller deuterated building blocks. For instance, a fully deuterated tetra(ethylene glycol) spacer, equivalent to Tetraethylene Glycol-d16, has been successfully synthesized starting from ethylene (B1197577) glycol-d4. nih.govacs.org This strategy involves the partial oligomerization of the deuterated monomer, conversion to ditosylates, and subsequent coupling reactions to build the oligoether chain to the desired length. nih.govacs.org Another approach is based on the oligomerization of commercially available deuterated ethylene oxide (d-EO) using a deuterated initiator, which allows for the production of various deuterated PEG oligomers. fz-juelich.de
More recently, novel photocatalytic methods have emerged as a promising strategy for oligoether deuteration. One such method utilizes tetra-n-butylammonium decatungstate (TBADT) as a photocatalyst and deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. osaka-u.ac.jpnih.gov This technique facilitates a hydrogen/deuterium exchange reaction at multiple positions on the polyethylene (B3416737) glycol chain, including on tetraethylene glycol derivatives. osaka-u.ac.jpresearchgate.net The efficiency of this deuteration can be influenced by the substituent groups on the oligoether, a factor that can be predicted using density functional theory (DFT) calculations. osaka-u.ac.jpchemrxiv.org These advanced synthetic strategies are crucial for making deuterated compounds like this compound more accessible for research and analytical applications.
| Synthetic Strategy | Starting Material(s) | Description | Key Features | Reference |
|---|---|---|---|---|
| Building Block Oligomerization | Ethylene glycol-d4 | Stepwise synthesis involving partial oligomerization and coupling reactions to build the desired chain length. | Allows for precise control over the length and isotopic purity of the final product. | nih.govacs.org |
| Photocatalytic H/D Exchange | Tetraethylene Glycol, D₂O | Uses a photocatalyst (TBADT) to activate C-H bonds and exchange hydrogen with deuterium from D₂O. | Employs an inexpensive deuterium source; adaptable to various PEG derivatives. | osaka-u.ac.jpnih.gov |
| Anionic Ring-Opening Polymerization | Ethylene oxide-d4, Ethylene glycol-d4 | Oligomerization of deuterated ethylene oxide initiated by a deuterated alcoholate. | Suitable for producing a range of deuterated PEG oligomers. | fz-juelich.de |
Interdisciplinary Applications in Fundamental Chemical and Material Sciences
The unique properties of deuterated compounds open up significant opportunities in fundamental research, particularly in materials science. The primary advantage of replacing hydrogen with deuterium lies in the significant difference in their neutron scattering lengths. sci-hub.seresearchgate.net This property is exploited in small-angle neutron scattering (SANS), a powerful technique for probing the structure and dynamics of polymers and other soft matter systems on a nanometer scale. sci-hub.senih.gov
In SANS experiments involving complex polymeric systems, selective deuteration is used for "contrast matching." ansto.gov.au By matching the neutron scattering length density of a specific component (like a solvent or a particular block in a copolymer) to that of its surroundings, that component becomes effectively "invisible" to neutrons, allowing researchers to isolate and study the structure of the remaining components. ansto.gov.au For example, SANS has been used to investigate the conformation of polymers grafted with tetra(ethylene glycol) side chains in deuterated solvents like D₂O and toluene-d8. nist.govunl.edu This approach provides detailed insights into how polymer chains are arranged and interact, which is critical for designing new materials. nist.gov
This technique has been applied to study the internal structure of poly(lactide-co-glycolide)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticles, which are used as drug delivery vehicles. researchgate.net By using deuterated solvents, researchers can elucidate the arrangement of the PLGA and PEG blocks within the nanoparticle, which influences drug loading and release characteristics. researchgate.net Beyond neutron scattering, deuterated PEGs are also finding utility in other spectroscopic methods, such as Raman spectroscopy, where the C-D bond vibrations provide a unique signal in a region of the spectrum that is typically free from interference from biological molecules. osaka-u.ac.jpnih.gov
| Application Area | Technique | Role of Deuteration | Scientific Insight Gained | Reference |
|---|---|---|---|---|
| Polymer Physics | Small-Angle Neutron Scattering (SANS) | Contrast matching in deuterated solvents. | Determination of polymer chain conformation and clusterization in solution. | nist.govunl.edu |
| Materials Science | Small-Angle Neutron Scattering (SANS) | Provides contrast to study the internal structure of nanoparticles. | Elucidation of the core-shell structure of drug delivery nanoparticles. | researchgate.net |
| Spectroscopy | Raman Spectroscopy | Provides a unique vibrational tag (C-D bond). | Acts as a non-interfering label for tracking molecules in biological systems. | osaka-u.ac.jpnih.gov |
Q & A
Q. What are the standard methods for synthesizing and characterizing Tetraethylene Glycol-d8 in laboratory settings?
- Methodological Answer : this compound is synthesized via acid-catalyzed deuterium exchange, where hydroxyl protons in non-deuterated tetraethylene glycol are replaced with deuterium using deuterated solvents (e.g., D₂O) under controlled conditions. Post-synthesis, purification is achieved through fractional distillation or column chromatography. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in D₂O to confirm proton replacement) and mass spectrometry (MS) to verify isotopic enrichment (≥98% deuterium incorporation). For NMR, the absence of proton signals in the 3.5–4.5 ppm range (typical for hydroxyl and ethylene protons) confirms deuteration .
Q. How can researchers verify the purity and isotopic enrichment of this compound using spectroscopic techniques?
- Methodological Answer :
- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule. The mass-to-charge ratio (m/z) shifts by +8 compared to the non-deuterated form, confirming isotopic labeling.
- ¹³C NMR : Analyze the splitting patterns of ethylene carbons; deuterium substitution reduces coupling constants, simplifying spectral interpretation.
- Quantitative ¹H NMR : Dissolve the compound in deuterated chloroform (CDCl₃) with an internal standard (e.g., tetramethylsilane) to quantify residual protons. A purity >99% is indicated by the absence of impurities in chromatograms .
Q. What are the key physicochemical properties of this compound that influence its selection as a solvent or reagent in experimental designs?
- Methodological Answer : Key properties include:
- Hydrophilicity : High water solubility (comparable to non-deuterated form) due to ethylene oxide units, making it suitable for aqueous-phase reactions.
- Boiling Point : ~314°C (similar to non-deuterated form), enabling high-temperature stability in reflux conditions.
- Viscosity : Slightly higher than non-deuterated glycols (due to deuterium’s mass effect), requiring calibration in flow-based systems.
These properties are validated via differential scanning calorimetry (DSC) and viscometry, with reference data from NIST Standard Reference Databases .
Advanced Research Questions
Q. How does the deuteration of Tetraethylene Glycol impact its phase behavior in liquid-liquid extraction systems compared to the non-deuterated form?
- Methodological Answer : Deuteration alters hydrogen-bonding strength and molecular volume, affecting partition coefficients in biphasic systems. For example, in aromatic hydrocarbon extraction (e.g., benzene/heptane mixtures), deuterated glycols exhibit a 5–10% lower distribution coefficient for aromatics due to reduced polarity. Researchers should:
- Prepare ternary phase diagrams using cloud-point titration.
- Compare with non-deuterated glycols using UV-Vis spectroscopy to quantify solute partitioning.
- Note: Critical temperatures (T_c) of tri- and tetraethylene glycols are nearly identical (~540–550 K), but deuteration may shift T_c by 1–2 K due to isotopic effects .
Q. What methodological considerations are critical when using this compound as an internal standard in quantitative mass spectrometry analysis?
- Methodological Answer :
- Ion Suppression : Co-eluting analytes may suppress ionization. Mitigate by optimizing LC gradients to separate the internal standard from target compounds.
- Deuterium Exchange : Ensure minimal back-exchange (H/D) in protic solvents (e.g., methanol) by maintaining acidic conditions (pH ≤ 3).
- Calibration : Use a 6-point calibration curve with deuterated/non-deuterated pairs to account for retention time shifts. Validate with %RSD <5% in triplicate runs .
Q. In NMR spectroscopy, how does the presence of deuterium in this compound affect spin-spin coupling and relaxation time measurements in complex mixtures?
- Methodological Answer :
- Spin-Spin Coupling : Deuterium (I=1) introduces quadrupolar splitting, but in ¹H NMR, deuterated ethylene groups eliminate coupling between adjacent protons, simplifying multiplet patterns.
- Relaxation Times (T₁/T₂) : Deuterium’s lower gyromagnetic ratio increases T₁ relaxation times by ~6.5× compared to protons. This requires longer repetition times in quantitative ¹³C NMR experiments.
- Experimental Setup : Use a 900 MHz NMR spectrometer with cryoprobes to enhance sensitivity. Reference chemical shifts to residual solvent peaks (e.g., D₂O at 4.79 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
